molecular formula C6H12N2O B1206692 (S)-piperidine-3-carboxamide CAS No. 88495-55-0

(S)-piperidine-3-carboxamide

Cat. No. B1206692
CAS RN: 88495-55-0
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-YFKPBYRVSA-N
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Description

(S)-piperidine-3-carboxamide is part of the piperidine family, a class of organic compounds that are characterized by their six-membered ring containing one nitrogen atom. Piperidine derivatives, including carboxamides, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives, such as piperidine carboxamides, often involves multi-component condensation reactions. For example, an efficient and versatile synthesis method for piperazine-2-carboxamides involves a one-pot, 4-component Ugi condensation (Rossen et al., 1997). This method could be adapted for synthesizing (S)-piperidine-3-carboxamide by choosing appropriate reactants.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds has been determined, revealing important aspects of their molecular geometry and conformation (Bartoszak-Adamska et al., 2011). These structural insights are crucial for understanding the chemical behavior and reactivity of (S)-piperidine-3-carboxamide.

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, piperidine carboxamides have been explored as catalysts and inhibitors in several chemical and biological processes, indicating their reactive nature and potential for selective interaction with biological molecules (Londregan et al., 2018).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide insights into how structural variations affect these properties, which is relevant for the development of pharmaceutical formulations (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of piperidine carboxamides, such as acidity, basicity, and reactivity towards various reagents, are key for their application in synthetic chemistry and drug development. For example, the synthesis and characterization of piperidine derivatives have highlighted their potential antimicrobial activity, showcasing the importance of understanding their chemical behavior (Zafar et al., 2019).

Scientific Research Applications

Specific Scientific Field

(S)-piperidine-3-carboxamide is part of the piperidine family, a class of organic compounds that are characterized by their six-membered ring containing one nitrogen atom. It has diverse applications in drug synthesis, catalysis, and material science .

Summary of the Application

Piperidine derivatives, including carboxamides, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry. They participate in various chemical reactions, reflecting their chemical properties. For instance, piperidine carboxamides have been explored as catalysts and inhibitors in several chemical and biological processes.

Methods of Application or Experimental Procedures

The synthesis of piperidine derivatives, such as piperidine carboxamides, often involves multi-component condensation reactions. An efficient and versatile synthesis method for piperazine-2-carboxamides involves a one-pot, 4-component Ugi condensation. This method could be adapted for synthesizing (S)-piperidine-3-carboxamide by choosing appropriate reactants.

Results or Outcomes

The chemical properties of piperidine carboxamides, such as acidity, basicity, and reactivity towards various reagents, are key for their application in synthetic chemistry and drug development. The synthesis and characterization of piperidine derivatives have highlighted their potential antimicrobial activity.

Application in Environmental Science

Specific Scientific Field

(S)-piperidine-3-carboxamide has been used in the field of Environmental Science and Pollution Research .

Summary of the Application

In a study, a cost-effective approach was introduced to fabricate a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . The SBPC demonstrated high copper binding capacities .

Methods of Application or Experimental Procedures

Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .

Results or Outcomes

The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .

Anticancer Applications

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Oncology .

Summary of the Application

Piperidine and its derivatives, including (S)-piperidine-3-carboxamide, have been observed to have potential anticancer properties . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures

Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc., are regulated by these phytochemicals .

Pharmaceutical Applications

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Pharmaceutical Chemistry .

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This has led to the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 Treatment

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Virology .

Summary of the Application

(S)-Piperidine-3-carboxamide derivatives, specifically piperidine-4-yl-aminopyrimidines, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment.

Methods of Application or Experimental Procedures

These compounds, such as the 3-carboxamides series, have shown potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses.

Quantum Information Processing

Specific Scientific Field

(S)-piperidine-3-carboxamide has applications in the field of Quantum Information Processing .

Summary of the Application

In a study, the 2 → 1 parity-oblivious multiplexing under the influence of experimental noise was treated, with its success probability serving as an indicator of nonclassicality .

Methods of Application or Experimental Procedures

This study establishes connections between various notions of nonclassicality within the context of what is commonly referred to as the simplest nontrivial scenario (a prepare and measure scenario comprised of four preparations and two binary-outcome tomographically complete measurements) .

Results or Outcomes

The study found that, below a certain threshold, all the different methods to witness nonclassicality agree . Consequently, an experimenter can choose the most suitable method based on their specific needs .

properties

IUPAC Name

(3S)-piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308526
Record name (3S)-3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-piperidine-3-carboxamide

CAS RN

88495-55-0
Record name (3S)-3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88495-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Zhu, H Zhou, L Ma, B Dong, J Zhou, G Zhang… - European Journal of …, 2021 - Elsevier
A novel class of HIV-1 protease inhibitors with flexible piperidine as the P2 ligand was designed with the aim of improving extensive interactions with the active subsites. Many inhibitors …
Number of citations: 12 www.sciencedirect.com
H Komeda, H Harada, S Washika… - European Journal of …, 2004 - Wiley Online Library
A novel amidase acting on (R,S)‐piperazine‐2‐tert‐butylcarboxamide was purified from Pseudomonas sp. MCI3434 and characterized. The enzyme acted R‐stereoselectively on (R,S)‐…
Number of citations: 72 febs.onlinelibrary.wiley.com
M Nojiri, N Taoka, Y Yasohara - Journal of Molecular Catalysis B …, 2014 - Elsevier
A novel amidase (CsAM) acting on (R,S)-N-benzyl-3-piperidinecarboxamide was purified from Cupriavidus sp. KNK-J915 (FERM BP-10739) and characterized. The enzyme acts on (R,…
Number of citations: 18 www.sciencedirect.com
SP Webster, TD Pallin - Expert Opinion on Therapeutic Patents, 2007 - Taylor & Francis
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays an essential role in regulating the access of glucocorticoids to nuclear receptors. Chronically elevated levels of …
Number of citations: 49 www.tandfonline.com

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